

Pectolinarigenin: A Technical Guide to its Discovery, Chemistry, and Biological Activity

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Compound of Interest

Compound Name: *Pectolinarigenin*

Cat. No.: *B1679148*

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Abstract

Pectolinarigenin, a naturally occurring flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and history of **pectolinarigenin**, its physicochemical properties, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities, with a particular focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural compound.

Discovery and History

Pectolinarigenin is the aglycone form of pectolinarin, a flavonoid glycoside. The history of **pectolinarigenin** is intrinsically linked to the discovery of its parent compound.

1.1. First Isolation of Pectolinarin

Pectolinarin was first isolated from the plant *Linaria vulgaris* (common toadflax), a species with a history of use in traditional Chinese medicine for various ailments.[1][2] Over the past century, pectolinarin has been identified in at least 87 plant species across 29 different genera.[2]

1.2. Emergence of **Pectolinarigenin**

Pectolinarigenin is obtained through the acid hydrolysis of pectolinarin, which cleaves the rutinoside sugar moiety from the flavonoid backbone.[2] It is also found as a natural product in its own right in at least 136 plant species from 71 different genera, with a high prevalence in the Asteraceae family.[2] The broader distribution of the aglycone suggests that not all plants possessing the biosynthetic pathway for the flavonoid core have the necessary enzymes for its glycosylation.

Physicochemical Properties and Spectroscopic Data

Pectolinarigenin (5,7-dihydroxy-4',6-dimethoxyflavone) is a flavonoid with the chemical formula $C_{17}H_{14}O_6$ and a molecular weight of 314.29 g/mol .

Table 1: Physicochemical Properties of **Pectolinarigenin**

Property	Value	Reference
Molecular Formula	$C_{17}H_{14}O_6$	
Molecular Weight	314.29 g/mol	
IUPAC Name	5,7-dihydroxy-6-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one	
CAS Number	520-12-7	

2.1. Spectroscopic Data

The structural elucidation of **pectolinarigenin** is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 1H and ^{13}C NMR Spectral Data for **Pectolinarigenin**

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
2	164.2	-
3	103.9	6.58 (s)
4	182.8	-
5	153.2	-
6	131.2	-
7	158.1	-
8	90.5	6.51 (s)
9	152.9	-
10	105.9	-
1'	123.4	-
2', 6'	128.5	7.89 (d, 8.8)
3', 5'	114.6	7.02 (d, 8.8)
4'	162.9	-
6-OCH ₃	60.5	3.92 (s)
4'-OCH ₃	55.7	3.88 (s)
5-OH	-	12.8 (s)
7-OH	-	-

Note: NMR data can vary slightly depending on the solvent used.

Experimental Protocols

3.1. Isolation of **Pectolinarigenin** from Cirsium Species

The following protocol is a representative method for the isolation of **pectolinarigenin** from the aerial parts of Cirsium species.

3.1.1. Extraction

- Air-dry the aerial parts of the *Cirsium* plant material and grind into a coarse powder.
- Extract the powdered material with methanol at room temperature for 48-72 hours.
- Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

3.1.2. Fractionation

- Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing **pectolinarigenin**. **Pectolinarigenin** is typically found in the ethyl acetate fraction.

3.1.3. Purification

- Subject the **pectolinarigenin**-rich fraction to column chromatography on silica gel.
- Elute the column with a gradient of chloroform and methanol.
- Collect the fractions and monitor by TLC.
- Combine the fractions containing the compound of interest and further purify by preparative TLC or recrystallization to yield pure **pectolinarigenin**.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantitative analysis of **pectolinarigenin** in plant extracts and biological samples.

Table 3: HPLC Method Parameters for **Pectolinarigenin** Analysis

Parameter	Condition
Column	C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Gradient of methanol and water (with 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection	UV at 330 nm
Injection Volume	10 µL
Column Temperature	25°C

Biological Activities and Mechanisms of Action

Pectolinarigenin exhibits a wide range of biological activities, which are attributed to its ability to modulate multiple signaling pathways.

Table 4: Quantitative Data on the Biological Activities of **Pectolinarigenin**

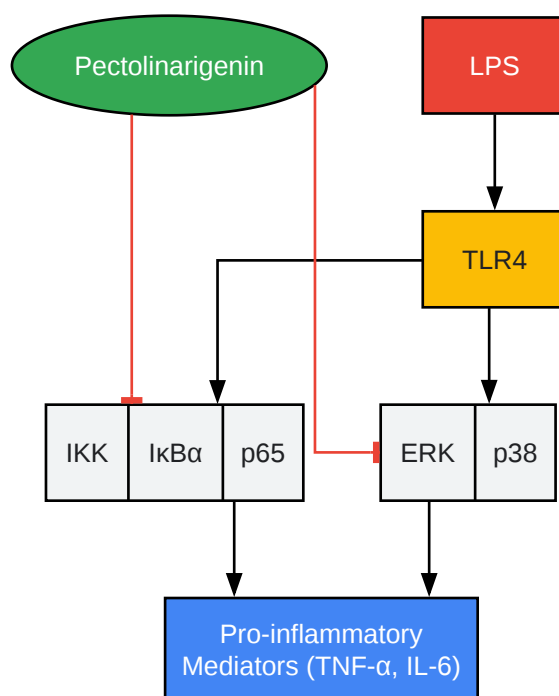
Biological Activity	Cell Line/Model	IC ₅₀ /EC ₅₀	Reference
Anti-inflammatory (COX-2 inhibition)	LPS-treated RAW 264.7 cells	>1 μ M	
Anti-inflammatory (5- LOX inhibition)	A23187-treated RBL-1 cells	>1 μ M	
Anticancer (Hepatocellular Carcinoma)	SMMC7721 cells	~20 μ M	
Anticancer (Hepatocellular Carcinoma)	PLC5 cells	~25 μ M	
Anticancer (Osteosarcoma)	143B cells	~15 μ M	
Anticancer (Osteosarcoma)	MG63.2 cells	~20 μ M	

4.1. Anti-inflammatory Activity

Pectolinarigenin's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways.

4.1.1. Inhibition of MAPK and NF- κ B Signaling

Pectolinarigenin has been shown to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely ERK and p38. This, in turn, can lead to the inhibition of the Nuclear Factor-kappa B (NF- κ B) pathway. **Pectolinarigenin** has been observed to reduce the phosphorylation of the p65 subunit of NF- κ B. The inhibition of these pathways leads to a decrease in the production of pro-inflammatory mediators.



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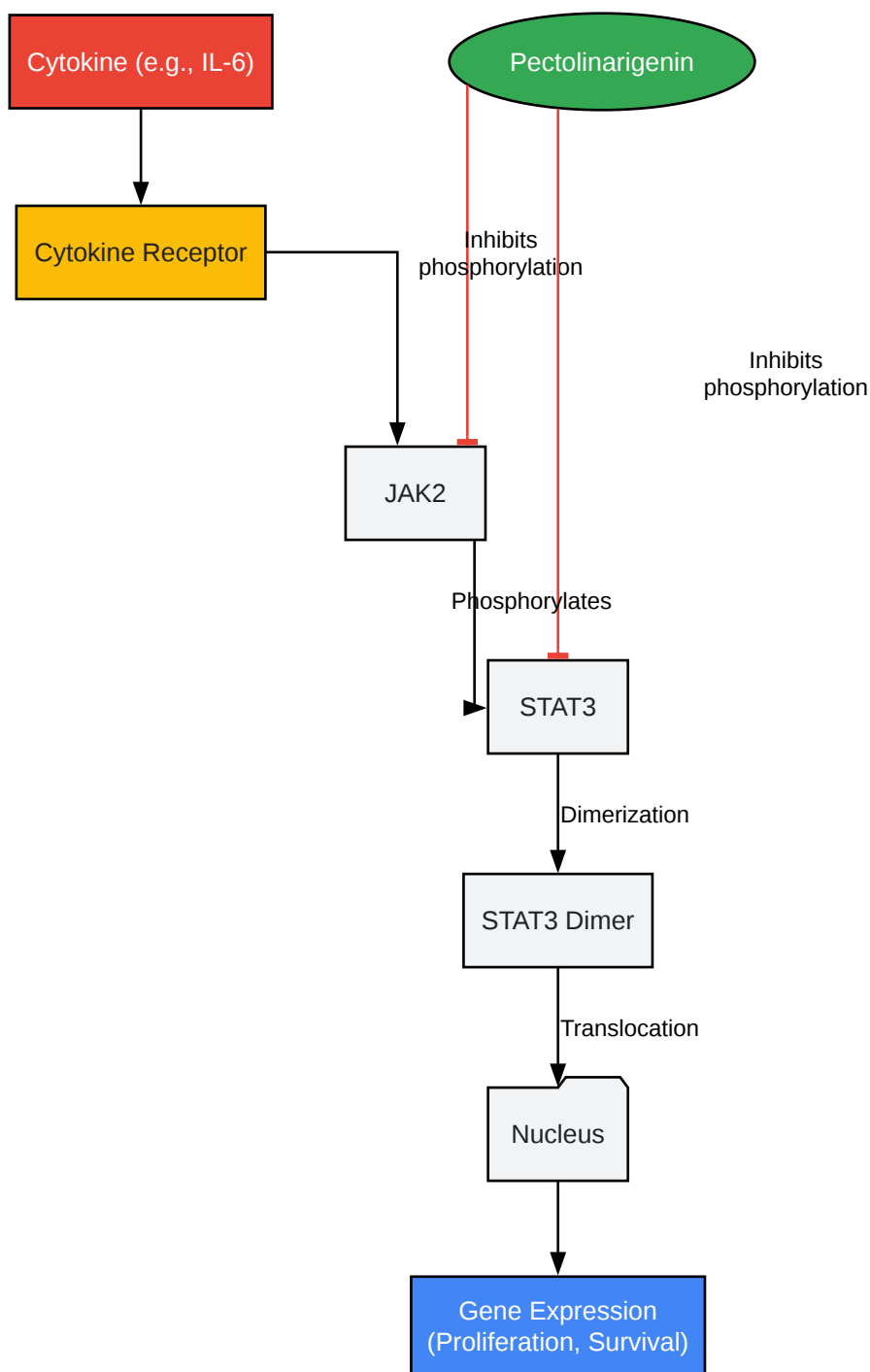
Pectolinarigenin's inhibition of MAPK and NF-κB pathways.

4.2. Anticancer Activity

The anticancer properties of **pectolinarigenin** are linked to its ability to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

4.2.1. Inhibition of JAK/STAT Signaling

Pectolinarigenin has been demonstrated to inhibit the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. It specifically inhibits the phosphorylation of JAK2 and STAT3. This inhibition leads to the downregulation of STAT3 target genes that are involved in cell cycle progression and apoptosis resistance.

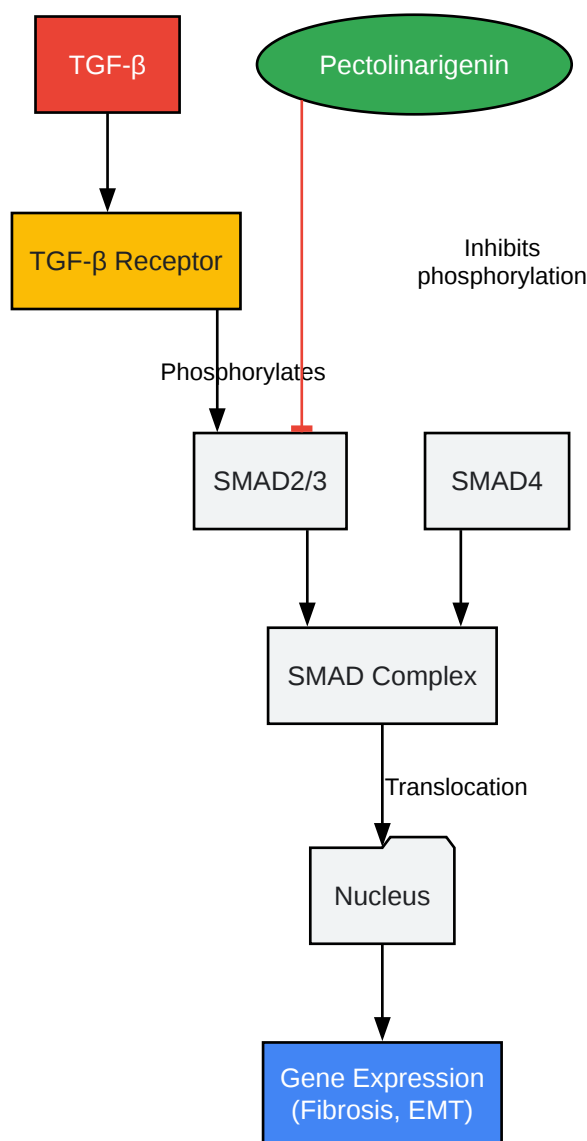


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Inhibition of the JAK/STAT signaling pathway by **Pectolinarigenin**.

4.2.2. Inhibition of TGF- β /SMAD Signaling

Pectolinarigenin has also been shown to inhibit the Transforming Growth Factor-beta (TGF- β)/SMAD signaling pathway. It achieves this by reducing the phosphorylation of SMAD3, a key downstream effector of TGF- β signaling. This pathway is often implicated in cancer progression and fibrosis.



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Pectolinarigenin's inhibitory effect on the TGF- β /SMAD pathway.

Future Perspectives

Pectolinarigenin represents a promising natural product with the potential for development into a therapeutic agent for a variety of diseases. Its multifaceted mechanism of action,

targeting several key signaling pathways simultaneously, makes it an attractive candidate for conditions with complex pathologies, such as cancer and chronic inflammatory diseases. Future research should focus on preclinical and clinical studies to evaluate its efficacy and safety in human subjects. Furthermore, medicinal chemistry efforts could lead to the synthesis of more potent and selective derivatives of **pectolinarigenin**, enhancing its therapeutic potential.

Conclusion

This technical guide has summarized the key aspects of **pectolinarigenin**, from its historical discovery to its molecular mechanisms of action. The provided data and protocols offer a valuable resource for researchers and drug development professionals. The compelling evidence of its biological activities, coupled with a growing understanding of its interactions with cellular signaling pathways, positions **pectolinarigenin** as a significant lead compound in the quest for novel therapeutics.

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